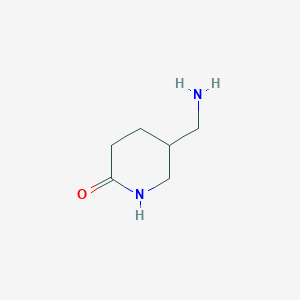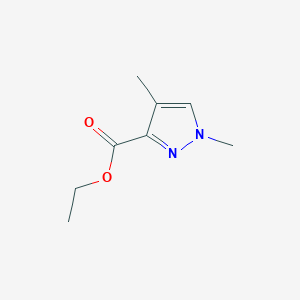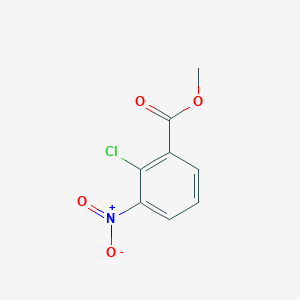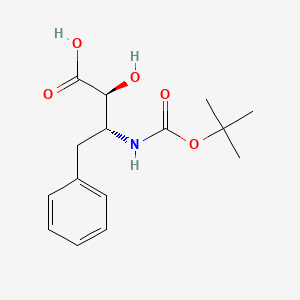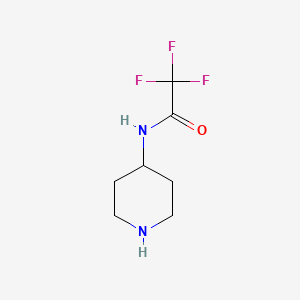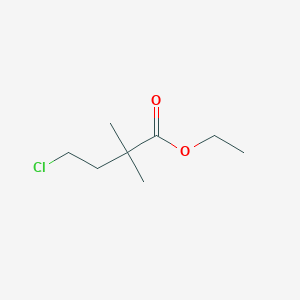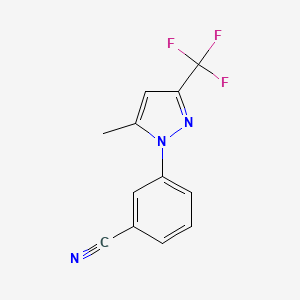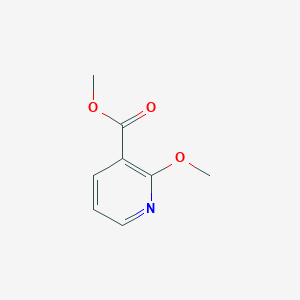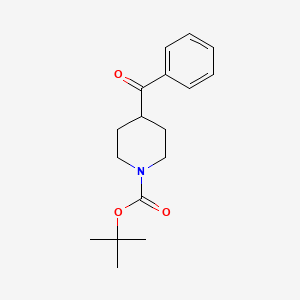
1-Bromo-2-cyclohexylbenzene
Overview
Description
1-Bromo-2-cyclohexylbenzene is an organic compound with the molecular formula C12H15Br. It is a brominated derivative of cyclohexylbenzene, characterized by a bromine atom attached to the benzene ring at the 1-position and a cyclohexyl group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
1-Bromo-2-cyclohexylbenzene can be synthesized through several methods. One common synthetic route involves the bromination of 2-cyclohexylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position .
Another method involves the reaction of 1,2-dibromobenzene with cyclohexylmagnesium bromide (Grignard reagent) to form this compound . This reaction is carried out in an inert atmosphere, usually under reflux conditions, to achieve high yields.
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Bromo-2-cyclohexylbenzene undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom in this compound can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). These reactions typically occur under basic conditions and result in the formation of substituted cyclohexylbenzene derivatives .
-
Reduction Reactions: : The compound can be reduced to 2-cyclohexylbenzene using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C). This reaction removes the bromine atom and restores the aromatic ring .
-
Oxidation Reactions: : Oxidation of this compound can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). This reaction typically leads to the formation of cyclohexylbenzoic acid .
Scientific Research Applications
1-Bromo-2-cyclohexylbenzene has several applications in scientific research:
-
Organic Synthesis: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals .
-
Material Science: : The compound is used in the development of new materials, such as polymers and liquid crystals, due to its unique structural properties .
-
Biological Studies: : Researchers use this compound to study the effects of brominated aromatic compounds on biological systems. It serves as a model compound for investigating the interactions between brominated compounds and biological molecules .
-
Industrial Applications: : The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-bromo-2-cyclohexylbenzene depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring and form new bonds. In reduction reactions, the bromine atom is removed, and the aromatic ring is restored. In oxidation reactions, the compound undergoes oxidative cleavage, leading to the formation of carboxylic acids or other oxidized products .
Comparison with Similar Compounds
1-Bromo-2-cyclohexylbenzene can be compared with other brominated aromatic compounds, such as:
-
1-Bromo-4-cyclohexylbenzene: : Similar to this compound but with the bromine atom at the 4-position. This positional isomer has different reactivity and applications .
-
2-Bromo-1-cyclohexylbenzene: : Another positional isomer with the bromine atom at the 2-position. It exhibits different chemical properties and reactivity compared to this compound .
-
Bromobenzene: : A simpler brominated aromatic compound without the cyclohexyl group. It is commonly used in organic synthesis and serves as a precursor for various substituted benzene derivatives .
This compound is unique due to the presence of both the bromine atom and the cyclohexyl group, which impart distinct chemical and physical properties to the compound.
Properties
IUPAC Name |
1-bromo-2-cyclohexylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMDAGGQRIDSPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449311 | |
| Record name | 1-BROMO-2-CYCLOHEXYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59734-92-8 | |
| Record name | 1-BROMO-2-CYCLOHEXYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


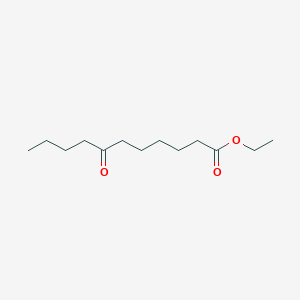
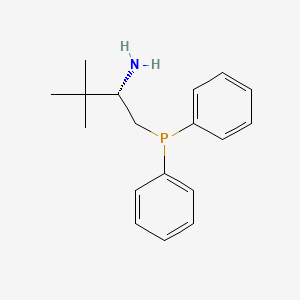
![Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B1337407.png)
